molecular formula C14H18N2O4 B14419219 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine CAS No. 80645-16-5

1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine

Cat. No.: B14419219
CAS No.: 80645-16-5
M. Wt: 278.30 g/mol
InChI Key: QGLXSDNHBRQLOP-UHFFFAOYSA-N
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Description

1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is an organic compound that features a piperidine ring attached to a benzodioxole moiety with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine typically involves the reaction of 6-nitro-1,3-benzodioxole with piperidine under specific conditions. The process may include:

    Step 1: Nitration of 1,3-benzodioxole to introduce the nitro group.

    Step 2: Alkylation of the nitrated benzodioxole with an appropriate alkylating agent to form the ethyl derivative.

    Step 3: Reaction of the ethyl derivative with piperidine to form the final compound.

Industrial Production Methods: Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: Conversion to the corresponding amine.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol

Comparison: 1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its combination of a piperidine ring and a nitro-substituted benzodioxole moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

80645-16-5

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[2-(6-nitro-1,3-benzodioxol-5-yl)ethyl]piperidine

InChI

InChI=1S/C14H18N2O4/c17-16(18)12-9-14-13(19-10-20-14)8-11(12)4-7-15-5-2-1-3-6-15/h8-9H,1-7,10H2

InChI Key

QGLXSDNHBRQLOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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